KP372-1
KP372-1
KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells with an IC50 value of 30-60 nM in vitro. In acute myelogenous leukemia cells, KP372-1 is reported to inhibit the kinase activity of Akt, PDK1, and FLT3, decreasing the colony-forming ability of these cells with an IC50 value less than 200 nM.
KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells.
KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells.
Brand Name:
Vulcanchem
CAS No.:
1374996-60-7
VCID:
VC0005248
InChI:
InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H
SMILES:
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Molecular Formula:
C20H8N12O2
Molecular Weight:
448.4 g/mol
KP372-1
CAS No.: 1374996-60-7
Cat. No.: VC0005248
Molecular Formula: C20H8N12O2
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells with an IC50 value of 30-60 nM in vitro. In acute myelogenous leukemia cells, KP372-1 is reported to inhibit the kinase activity of Akt, PDK1, and FLT3, decreasing the colony-forming ability of these cells with an IC50 value less than 200 nM. KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells. |
|---|---|
| CAS No. | 1374996-60-7 |
| Molecular Formula | C20H8N12O2 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
| Standard InChI | InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H |
| Standard InChI Key | CWFOAASSUQIXOW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O |
| Appearance | Assay:≥95% (sum of isomers)A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator